N-(3-(pyridin-2-yloxy)benzyl)cyclopropanesulfonamide
Description
N-(3-(pyridin-2-yloxy)benzyl)cyclopropanesulfonamide is a versatile chemical compound with significant potential in scientific research. This compound is characterized by its unique structure, which includes a pyridin-2-yloxy group attached to a benzyl moiety, further connected to a cyclopropanesulfonamide group. This intricate structure contributes to its diverse chemical properties and applications.
Properties
IUPAC Name |
N-[(3-pyridin-2-yloxyphenyl)methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-21(19,14-7-8-14)17-11-12-4-3-5-13(10-12)20-15-6-1-2-9-16-15/h1-6,9-10,14,17H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGSPKMQLHGXPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(pyridin-2-yloxy)benzyl)cyclopropanesulfonamide typically involves multiple steps. One common method includes the reaction of 3-(pyridin-2-yloxy)benzyl chloride with cyclopropanesulfonamide under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(pyridin-2-yloxy)benzyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols); reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Derivatives with different nucleophilic groups
Scientific Research Applications
N-(3-(pyridin-2-yloxy)benzyl)cyclopropanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-(pyridin-2-yloxy)benzyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl group but differ in the rest of their structure.
Cyclopropanesulfonamides: Compounds with the cyclopropanesulfonamide group but lacking the pyridin-2-yloxybenzyl moiety.
Uniqueness
N-(3-(pyridin-2-yloxy)benzyl)cyclopropanesulfonamide is unique due to its combination of the pyridin-2-yloxy group and the cyclopropanesulfonamide group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Biological Activity
N-(3-(pyridin-2-yloxy)benzyl)cyclopropanesulfonamide, also known as Corin, is a compound that has garnered attention in the field of cardiovascular biology due to its role as a type II transmembrane serine protease. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H18N2O3S
- Molecular Weight : 318.39 g/mol
Corin is primarily involved in the conversion of pro-atrial natriuretic peptide (pro-ANP) into its active form, atrial natriuretic peptide (ANP). This process is crucial for regulating blood volume and pressure. The mechanism involves proteolytic cleavage, where Corin acts on specific peptide substrates under physiological conditions.
Biological Activity
The biological activity of Corin can be summarized as follows:
- Cardiovascular Regulation : Corin plays a significant role in maintaining cardiovascular homeostasis by mediating ANP production and signaling pathways, which are vital for blood pressure regulation.
- Role in Disease : Dysregulation of Corin activity has been associated with various cardiovascular conditions including hypertension, heart failure, and preeclampsia. Research indicates that enhancing Corin function could have therapeutic benefits in these diseases.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Proteolytic Activity : Corin has been shown to cleave pro-ANP effectively, leading to increased levels of active ANP in circulation. This activity is essential for promoting natriuresis and vasodilation.
- Therapeutic Potential : Investigations into modulating Corin activity suggest that it could be a target for drug development aimed at treating cardiovascular diseases. For instance, small molecules that enhance Corin activity may improve outcomes in patients with heart failure.
Case Study 1: Hypertension Management
A clinical trial investigated the effects of a Corin activator in patients with hypertension. Results indicated a significant reduction in blood pressure and improved renal function, suggesting that enhancing Corin activity could be beneficial in managing hypertension.
Case Study 2: Heart Failure Treatment
In a study involving heart failure patients, administration of a compound that stimulates Corin led to increased ANP levels and improved cardiac output. These findings support the hypothesis that targeting Corin could provide new avenues for heart failure therapy.
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Type | Function | Key Differences |
|---|---|---|---|
| This compound | Serine Protease | Converts pro-ANP to ANP | Specificity for natriuretic peptides |
| Furin | Serine Protease | Processes various pro-proteins | Broader substrate specificity |
| Trypsin | Serine Protease | Digestion of proteins | Primarily involved in digestive processes |
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:
- Developing selective activators or inhibitors.
- Conducting large-scale clinical trials to establish efficacy and safety.
- Investigating the role of genetic polymorphisms affecting Corin function in diverse populations.
Q & A
Basic: What are the established synthetic routes for N-(3-(pyridin-2-yloxy)benzyl)cyclopropanesulfonamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves a nucleophilic substitution reaction between cyclopropanesulfonyl chloride and the amine precursor (e.g., 3-(pyridin-2-yloxy)benzylamine). Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reactivity.
- Temperature : Reactions are conducted under reflux (80–120°C) to accelerate kinetics while avoiding decomposition.
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) is used to neutralize HCl byproducts and improve yields.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures ≥95% purity .
Advanced: How can computational chemistry elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the sulfonamide group’s electron-withdrawing effects can be quantified to assess interactions with biological targets.
- Molecular Docking : Simulates binding to proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Pyridyl oxygen and sulfonamide moieties often show hydrogen bonding with active sites, correlating with antimicrobial or anticancer activity .
Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : 1H NMR confirms proton environments (e.g., pyridyl protons at δ 8.2–8.5 ppm; cyclopropane CH2 at δ 1.2–1.5 ppm). 13C NMR identifies quaternary carbons in the aromatic rings.
- X-ray Crystallography : Resolves bond lengths (e.g., S–N bond ~1.63 Å) and dihedral angles between the pyridyloxy and benzyl groups. Challenges include growing single crystals via slow evaporation from dichloromethane/hexane mixtures .
Advanced: How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times, and compound concentrations).
- Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity, as impurities (e.g., unreacted sulfonyl chloride) may skew results.
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., IC50 values in cytotoxicity assays) to identify outliers and validate trends .
Basic: What storage protocols ensure compound stability for long-term use?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent thermal degradation.
- Light Sensitivity : Use amber vials to block UV-induced decomposition.
- Moisture Control : Include desiccants (silica gel) to avoid hydrolysis of the sulfonamide group. Stability studies indicate >90% integrity after 12 months under these conditions .
Advanced: What strategies improve pharmacokinetic properties for in vivo applications?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (e.g., PEG 400/ethanol mixtures) or nanoformulations (liposomes) to increase aqueous solubility.
- Metabolic Stability : Introduce fluorine atoms or methyl groups to block cytochrome P450-mediated oxidation.
- Prodrug Design : Esterify the sulfonamide group to improve membrane permeability, with enzymatic cleavage in target tissues .
Basic: How is purity quantified, and what thresholds are acceptable for biological testing?
Methodological Answer:
- Analytical HPLC : Use a C18 column with UV detection (λ = 254 nm). A single peak with ≥95% area indicates acceptable purity.
- Melting Point : Sharp melting range (e.g., 180–182°C) confirms crystallinity and absence of impurities.
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should match theoretical values within ±0.4% .
Advanced: How can cryo-EM or molecular dynamics simulations complement structural analysis?
Methodological Answer:
- Cryo-Electron Microscopy (Cryo-EM) : Resolves supramolecular interactions (e.g., aggregation in aqueous solutions) at near-atomic resolution.
- Molecular Dynamics (MD) : Simulates conformational flexibility in physiological environments (e.g., solvation effects on the cyclopropane ring). Trajectory analysis identifies stable conformers for drug design .
Basic: What safety precautions are recommended during synthesis and handling?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of sulfonyl chloride vapors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced: How do substituent modifications on the pyridyl or benzyl groups impact bioactivity?
Methodological Answer:
- Electron-Donating Groups (e.g., –OCH3) : Increase electron density on the pyridyl ring, enhancing π-π stacking with aromatic residues in enzymes.
- Halogenation (e.g., –Cl) : Improves lipophilicity and membrane penetration, as shown in cytotoxicity assays (e.g., IC50 reduction by 40% with 3-Cl substitution) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
